XLogP3-AA Lipophilicity Advantage Over 4-Fluorophenyl and 4-Chlorophenyl Analogs for Membrane-Permeation-Dependent Assays
The target compound exhibits a computed XLogP3-AA of 1.3, approximately 0.4 log units higher than its 4-fluorophenyl analog (XLogP3-AA ≈ 0.9) and 0.7 log units lower than its 4-chlorophenyl analog (XLogP3-AA ≈ 2.0) [1][2]. This intermediate lipophilicity positions it in the optimal range for oral absorption (LogP 1–3) while the 4-chlorophenyl analog begins to exceed desirable limits, potentially increasing hERG binding risk or reducing aqueous solubility [3].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.3 |
| Comparator Or Baseline | 4-Fluorophenyl analog: XLogP3-AA ≈ 0.9 (PubChem CID 2763158). 4-Chlorophenyl analog: XLogP3-AA ≈ 2.0 (PubChem CID 25180033). |
| Quantified Difference | +0.4 log units vs. 4-fluorophenyl; –0.7 log units vs. 4-chlorophenyl |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
For procurement for cell-based permeability or oral bioavailability screening, the target compound’s LipE-optimal LogP avoids the excessively low permeability of the 4-fluorophenyl analog and the elevated non-specific binding risk of the 4-chlorophenyl analog.
- [1] PubChem Compound Summary for CID 3155913. Methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate. XLogP3-AA = 1.3. Accessed May 2026. View Source
- [2] PubChem Compound Summaries for CID 2763158 (4-fluorophenyl analog) and CID 25180033 (4-chlorophenyl analog). Computed XLogP3-AA values. Accessed May 2026. View Source
- [3] Lipinski, C. A. et al. (2001). 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.' Advanced Drug Delivery Reviews, 46(1-3), 3–26. View Source
